9-(Octyloxy)-9-oxononanoic acid
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Overview
Description
9-(Octyloxy)-9-oxononanoic acid is an organic compound with a unique structure that includes an octyloxy group attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Octyloxy)-9-oxononanoic acid typically involves the esterification of nonanoic acid with octanol, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Octyloxy)-9-oxononanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various alkoxy derivatives can be formed depending on the substituent used.
Scientific Research Applications
9-(Octyloxy)-9-oxononanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(Octyloxy)-9-oxononanoic acid involves its interaction with molecular targets such as enzymes and receptors. The octyloxy group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-(10E,12E)-octadecadienoic acid: This compound has a similar oxo group but a different alkyl chain structure.
Oleic acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the oxo group.
Nonanoic acid: The parent compound without the octyloxy and oxo groups.
Uniqueness
9-(Octyloxy)-9-oxononanoic acid is unique due to the presence of both the octyloxy and oxo groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes and other molecular targets.
Properties
IUPAC Name |
9-octoxy-9-oxononanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-9-12-15-21-17(20)14-11-8-6-7-10-13-16(18)19/h2-15H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOIPWVTMVCQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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